molecular formula C22H17ClO6S B2918315 2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 315237-65-1

2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2918315
CAS No.: 315237-65-1
M. Wt: 444.88
InChI Key: KGIZQMRILXOOLS-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans and thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran and thiophene rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to speed up the reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its combination of benzofuran and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methoxyethyl 5-(3-chloro-1-benzothiophene-2-carbonyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClO6S/c1-12-18(21(24)27-10-9-26-2)15-11-13(7-8-16(15)28-12)29-22(25)20-19(23)14-5-3-4-6-17(14)30-20/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIZQMRILXOOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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